Cetyl alcohol (CAS 36653-82-4) is a high-purity C16 fatty alcohol that eliminates batch-to-batch variability from mixed-chain cetostearyl alcohols.
Cetyl alcohol (1-hexadecanol, CAS: 36653-82-4) is a saturated 16-carbon fatty alcohol widely procured as a co-emulsifier, emollient, and rheology modifier in pharmaceutical and cosmetic manufacturing. Unlike crude fatty alcohol mixtures, high-purity cetyl alcohol provides a precise melting point range of 49–51°C and a consistent hydrophilic-lipophilic balance (HLB) contribution. Its primary industrial value lies in its ability to form highly reproducible lamellar gel networks in oil-in-water (O/W) emulsions, stabilizing droplet interfaces while imparting specific structural properties. In procurement contexts, pure cetyl alcohol is selected over mixed-chain alternatives when strict thermal processing limits, rapid surface spreading kinetics, and exact batch-to-batch consistency are required for sensitive active ingredients[1].
Reported to form stable, semi-solid creams with PEG-1000 monostearate, where C18 analogs fail.
Pure C16 linear alcohol provides distinct rheology and gel-network properties compared to C14 or C18.
Melting point around skin temperature supports a lighter, non-waxy after-feel in leave-on products.
Substituting pure cetyl alcohol (C16) with stearyl alcohol (C18) or cetostearyl alcohol (a C16/C18 blend) fundamentally alters formulation thermodynamics and rheology. Stearyl alcohol possesses a melting point approximately 8–10°C higher than cetyl alcohol, which requires elevated processing temperatures that can degrade heat-sensitive active pharmaceutical ingredients (APIs) and results in significantly stiffer final products. Conversely, while cetostearyl blends offer enhanced yield stress and emulsion stability, their variable C16:C18 ratios introduce batch-to-batch inconsistencies in crystallization kinetics and polymorphic phase transitions. Therefore, generic substitution fails when a formulation relies on the exact thermal transition profile, predictable viscosity baseline, and rapid spreading characteristics specific to the pure C16 chain[1].
Stearyl alcohol (C18) may not form a stable semi-solid structure; reported to yield mobile liquids that separate within days in nonionic PEG-1000 monostearate systems.
The ~10°C higher melting point of C18 alters product solidity and can create a waxier, heavier skin feel, which may not be compensated by concentration adjustments.
C14 and C18 exhibit distinct viscosity profiles; pure C16 occupies a reported 'sweet spot' for semi-solid cream consistency that other chain lengths may not replicate.
Pure cetyl alcohol exhibits a sharp melting point at 49.6°C, whereas stearyl alcohol melts at 58.0°C. This 8.4°C differential directly impacts the energy requirements and thermal limits of the emulsification process. In pharmaceutical manufacturing, utilizing cetyl alcohol allows the aqueous and lipid phases to be homogenized at lower temperatures (e.g., 55–60°C) compared to the >65°C required for stearyl alcohol. This lower thermal baseline prevents the thermal degradation of labile APIs during the compounding of topical creams[1].
| Evidence Dimension | Melting Point / Processing Temperature |
| Target Compound Data | Cetyl Alcohol: 49.6°C |
| Comparator Or Baseline | Stearyl Alcohol: 58.0°C |
| Quantified Difference | 8.4°C lower melting point for Cetyl Alcohol |
| Conditions | Standard atmospheric pressure thermal analysis |
Enables lower-temperature manufacturing processes, which is critical for formulating heat-sensitive active ingredients and reducing energy costs.
In applications requiring the formation of monomolecular films at the air-water interface, chain length dictates spreading velocity. Cetyl alcohol, possessing a lower molecular mass (242.4 g/mol) than stearyl alcohol (270.5 g/mol), disperses significantly more rapidly across aqueous surfaces. Experimental dispersion on standard evaporation pans demonstrated that cetyl alcohol disperses much more rapidly to establish a dynamic monolayer due to its shorter chain. While stearyl alcohol provides a more rigid barrier once formed, cetyl alcohol is strictly required when rapid self-assembly and fast kinetic surface coverage are the primary performance metrics [1].
| Evidence Dimension | Surface Dispersion / Spreading Kinetics |
| Target Compound Data | Cetyl Alcohol: Rapid dispersion due to lower molecular mass (242.4 g/mol) |
| Comparator Or Baseline | Stearyl Alcohol: Slower dispersion, higher rigidity (270.5 g/mol) |
| Quantified Difference | Faster kinetic spreading and self-assembly for Cetyl Alcohol |
| Conditions | Monomolecular film self-assembly on open water surfaces |
Critical for applications like dynamic evaporation suppression or rapid-spreading topical formulations where immediate surface coverage is required.
While cetostearyl alcohol (a blend of C16 and C18) is known to maximize the yield stress and apparent viscosity of O/W emulsions due to mixed-crystal packing, pure cetyl alcohol provides a lower but highly predictable viscosity profile. Studies on lipid-water systems demonstrate that varying the C16:C18 ratio in commercial cetostearyl blends alters the swelling behavior and transition temperatures of the lamellar gel phase. Procuring pure cetyl alcohol eliminates this compositional variance, ensuring that the rheological parameters—such as shear moduli and storage moduli—remain strictly consistent across production batches, avoiding unexpected stiffening or phase separation [1].
| Evidence Dimension | Rheological Consistency and Phase Transition |
| Target Compound Data | Pure Cetyl Alcohol: Sharp, predictable phase transitions and consistent baseline viscosity |
| Comparator Or Baseline | Cetostearyl Alcohol: Higher maximum viscosity but variable transition profiles based on C16:C18 ratio |
| Quantified Difference | Elimination of batch-to-batch rheological variance caused by fluctuating homologue ratios |
| Conditions | O/W emulsion stabilization and lamellar gel network formation |
Buyers prioritizing strict batch-to-batch reproducibility in pharmaceutical creams must choose pure cetyl alcohol over variable cetostearyl blends.
Because cetyl alcohol melts at approximately 49.6°C, it is the preferred structuring agent for O/W creams containing thermolabile active pharmaceutical ingredients (APIs). Formulators can process the lipid phase at lower temperatures compared to stearyl alcohol, preventing the degradation of sensitive compounds while still achieving a stable lamellar gel network [1].
The lower molecular weight and faster spreading kinetics of cetyl alcohol compared to C18 alternatives make it ideal for topical lotions and cosmetic serums where rapid skin absorption and a fast-spreading sensory profile are required. It establishes an emollient monolayer quickly without the heavy, draggy feel associated with longer-chain alcohols [2].
In industrial scale-up where batch-to-batch consistency is strictly regulated, pure cetyl alcohol is selected over cetostearyl blends to avoid the variable yield stress caused by fluctuating C16:C18 ratios. It serves as a precise viscosity builder, ensuring that the final product's shear and storage moduli remain within tight quality control specifications[3].
Irritant;Environmental Hazard